molecular formula C9H10ClNO B2784006 (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol CAS No. 858036-16-5

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanol

Cat. No.: B2784006
CAS No.: 858036-16-5
M. Wt: 183.64
InChI Key: BTAKPMQKLSAHFC-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanol: is an organic compound with the molecular formula C9H10ClNO It is characterized by a cyclopropyl group attached to a methanol moiety, with a 6-chloropyridinyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol typically involves the reaction of 6-chloropyridine with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with 6-chloropyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and pyridine functionalities, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

[1-(6-chloropyridin-3-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAKPMQKLSAHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858036-16-5
Record name (1-(6-chloropyridin-3-yl)cyclopropyl)methanol
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